Cas no 1700546-06-0 (tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate)

Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate is a specialized carbamate derivative featuring a brominated alkyl ether side chain. This compound is of interest in synthetic organic chemistry due to its functional groups, which enable further modifications, such as nucleophilic substitutions or coupling reactions. The tert-butyl carbamate (Boc) group provides stability and selective deprotection under mild acidic conditions, making it useful in multi-step synthesis. The presence of both bromine and ether moieties enhances its versatility as an intermediate in pharmaceuticals or agrochemicals. Its well-defined structure ensures reproducibility in complex synthetic pathways, while the branched alkyl chain may influence solubility and reactivity in targeted applications.
tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate structure
1700546-06-0 structure
Product name:tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate
CAS No:1700546-06-0
MF:C17H34BrNO3
MW:380.360764980316
CID:6295729
PubChem ID:103285093

tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate
    • tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
    • EN300-1135875
    • 1700546-06-0
    • Inchi: 1S/C17H34BrNO3/c1-8-10-14(3)11-21-17(7,12-18)13-19(9-2)15(20)22-16(4,5)6/h14H,8-13H2,1-7H3
    • InChI Key: OBOZGFRSVOGNAI-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OCC(C)CCC

Computed Properties

  • Exact Mass: 379.17221g/mol
  • Monoisotopic Mass: 379.17221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 11
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 38.8Ų

tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1135875-0.5g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1135875-5.0g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0
5g
$5179.0 2023-05-23
Enamine
EN300-1135875-0.25g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1135875-1g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1135875-10g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1135875-1.0g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0
1g
$1785.0 2023-05-23
Enamine
EN300-1135875-10.0g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0
10g
$7681.0 2023-05-23
Enamine
EN300-1135875-0.05g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1135875-0.1g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1135875-5g
tert-butyl N-{3-bromo-2-methyl-2-[(2-methylpentyl)oxy]propyl}-N-ethylcarbamate
1700546-06-0 95%
5g
$3273.0 2023-10-26

Additional information on tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate

Professional Introduction to Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate (CAS No. 1700546-06-0)

Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate, with the CAS number 1700546-06-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in agrochemicals, pharmaceuticals, and material science. The unique structure of this molecule, characterized by its tert-butyl group and the presence of both bromo and methyl substituents, makes it a promising candidate for further exploration in synthetic chemistry and drug development.

The molecular formula of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate can be represented as C₁₁H₂₁BrNO₂. This formula highlights the complexity and diversity of the compound's structure, which includes a long alkyl chain and multiple functional groups. The presence of the tert-butyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the bromo substituent provides a site for further functionalization, allowing chemists to tailor the molecule for specific applications.

In recent years, there has been growing interest in carbamate-based compounds due to their potential biological activity. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and fungicidal effects, making them useful in agricultural applications. Furthermore, carbamates have been explored as intermediates in the synthesis of pharmaceuticals, including drugs that target neurological disorders and metabolic diseases. The structural features of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate make it a particularly interesting molecule for researchers looking to develop new therapeutic agents.

The synthesis of Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate involves multiple steps that require precise control over reaction conditions. The process typically begins with the preparation of a brominated alcohol derivative, followed by the introduction of an ethyl carbamate group. The final step involves the addition of a tert-butyl group to complete the molecule. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

One of the most compelling aspects of this compound is its potential use in drug development. Researchers have been investigating carbamates as scaffolds for new drugs due to their ability to interact with biological targets in unique ways. For instance, studies have shown that carbamates can modulate enzyme activity and receptor binding, making them candidates for treating conditions such as cancer and inflammation. The specific arrangement of functional groups in Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate may provide a foundation for designing novel therapeutics with enhanced efficacy and reduced side effects.

The compound's structural complexity also makes it a valuable tool for synthetic chemists. The presence of multiple reactive sites allows for diverse modifications, enabling researchers to explore various structural analogs. These modifications can be tailored to improve solubility, bioavailability, and metabolic stability, which are essential factors in drug development. By leveraging the versatility of this compound, scientists can accelerate the discovery of new pharmaceuticals and agrochemicals.

In conclusion, Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate (CAS No. 1700546-06-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, characterized by its tert-butyl, bromo, and methyl substituents, makes it a valuable intermediate in organic synthesis and a promising candidate for drug development. As research continues to uncover new applications for carbamate-based compounds, Tert-butyl N-{3-bromo-2-methyl-2-(2-methylpentyl)oxypropyl}-N-ethylcarbamate is poised to play a crucial role in advancing our understanding of these molecules and their potential benefits.

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